molecular formula C12H10ClNO2 B2812621 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline CAS No. 2411307-60-1

2-Chloro-8-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2812621
CAS No.: 2411307-60-1
M. Wt: 235.67
InChI Key: DAMGBSBDWWKCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-(oxiran-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 2-position and an oxirane (epoxide) ring at the 8-position via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloroquinoline.

    Epoxidation: The 8-position of the quinoline ring is functionalized with an oxirane group through a reaction with epichlorohydrin in the presence of a base such as sodium hydroxide.

    Methoxylation: The intermediate product is then treated with methanol to introduce the methoxy linkage, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

    Epoxide Ring Opening: Acidic or basic conditions can be used, depending on the desired product.

Major Products:

    Substituted Quinoline Derivatives: Products from nucleophilic substitution reactions.

    Functionalized Diols: Products from the ring-opening reactions of the oxirane group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline involves its interaction with biological targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the oxirane group but shares the chloro substitution at the 2-position.

    8-(Oxiran-2-ylmethoxy)quinoline: Lacks the chloro group but has the oxirane substitution at the 8-position.

Uniqueness: 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the chloro and oxirane groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-8-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-11-5-4-8-2-1-3-10(12(8)14-11)16-7-9-6-15-9/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMGBSBDWWKCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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